molecular formula C22H19N5 B11314298 8,9-dimethyl-7-(2-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

8,9-dimethyl-7-(2-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11314298
M. Wt: 353.4 g/mol
InChI Key: VLWPHRFRIDROCH-UHFFFAOYSA-N
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Description

8,9-dimethyl-7-(2-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethyl-7-(2-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves the cyclocondensation of appropriate precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a microwave-mediated, catalyst-free reaction . This method is eco-friendly and results in good-to-excellent yields. The reaction is carried out in dry toluene with molecular sieves, leading to an enhanced yield of 89% under a shorter reaction time of 5 hours .

Industrial Production Methods

the principles of green chemistry and sustainable methodologies are often applied to scale up the synthesis of such heterocyclic compounds .

Chemical Reactions Analysis

Types of Reactions

8,9-dimethyl-7-(2-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8,9-dimethyl-7-(2-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves the inhibition of CDK2/cyclin A2. This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which plays a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8,9-dimethyl-7-(2-methylphenyl)-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is unique due to its specific structure, which allows it to effectively inhibit CDK2/cyclin A2. This specificity makes it a valuable compound for targeted cancer therapy .

Properties

Molecular Formula

C22H19N5

Molecular Weight

353.4 g/mol

IUPAC Name

11,12-dimethyl-10-(2-methylphenyl)-4-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C22H19N5/c1-14-9-7-8-12-18(14)27-16(3)15(2)19-21(27)23-13-26-22(19)24-20(25-26)17-10-5-4-6-11-17/h4-13H,1-3H3

InChI Key

VLWPHRFRIDROCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC=CC=C5)C)C

Origin of Product

United States

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